

2-Cyclopentenone CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Cyclopentenone

Cat. No.: B7768284

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An In-depth Technical Guide to **2-Cyclopentenone** for Researchers and Drug Development Professionals

Introduction

2-Cyclopentenone is an organic compound and a cyclic enone with the chemical formula C_5H_6O . This molecule is a fundamental building block in organic synthesis and a key structural motif in a wide array of natural products, including jasmonates, aflatoxins, and several prostaglandins.^[1] Its versatile reactivity, stemming from the presence of both a ketone and an alkene functional group in a conjugated system, makes it a valuable precursor for the synthesis of complex molecules with significant biological activity.^[2] For drug development professionals, the cyclopentenone core is of particular interest as it is present in numerous compounds with demonstrated therapeutic potential, notably in the realm of oncology and inflammatory diseases.^{[3][4][5]} This guide provides a comprehensive overview of the chemical and physical properties of **2-cyclopentenone**, its synthesis and reactivity, and its applications in drug discovery and development, complete with experimental protocols and pathway diagrams.

Core Data Summary

A summary of the key identifiers and physicochemical properties of **2-Cyclopentenone** is provided below for quick reference.

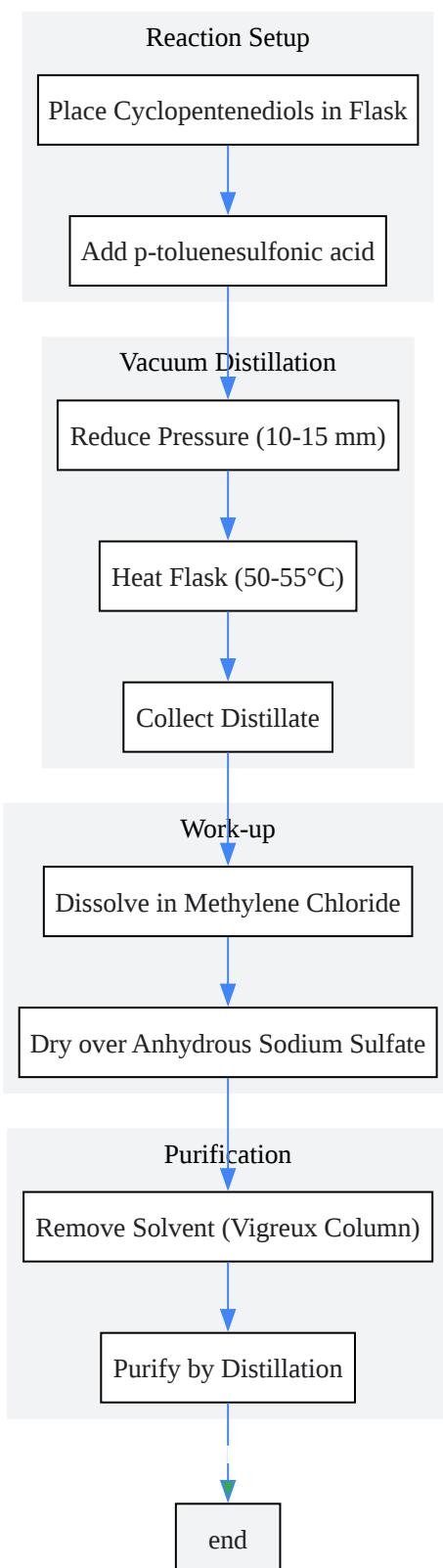
Property	Value
CAS Number	930-30-3 [1]
Molecular Formula	C ₅ H ₆ O [1]
Molecular Weight	82.10 g/mol [1] [6] [7]
Appearance	Colorless to light yellow liquid [1] [8]
Density	0.98 g/mL at 25 °C [2]
Boiling Point	64-65 °C at 19 mmHg [2] 150 °C at 760 mmHg [1]
Refractive Index (n ₂₀ /D)	1.481 [2]
Solubility	Almost insoluble in water [1] [9]
Storage Temperature	2-8°C [2]

Synthesis of 2-Cyclopentenone

Several synthetic routes to **2-cyclopentenone** have been established, each with its own advantages. Common methods include the Nazarov cyclization of divinyl ketones, the Saegusa–Ito oxidation of cyclopentanones, and the Pauson–Khand reaction, which involves the reaction of an alkene, an alkyne, and carbon monoxide.[\[1\]](#)[\[10\]](#) A widely used and effective laboratory-scale synthesis involves the acid-catalyzed dehydration of cyclopentanediols.[\[1\]](#)

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis of **2-cyclopentenone** via the dehydration of cyclopentanediols involves several key steps from reaction setup to the purification of the final product.



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Caption: General workflow for the synthesis of **2-Cyclopentenone**.

Experimental Protocol: Synthesis from Cyclopentenediols

The following protocol is adapted from a procedure published in Organic Syntheses and describes the acid-catalyzed dehydration of cyclopentenediols to yield **2-cyclopentenone**.^[2]

Materials:

- Mixture of cyclopentenediols (100 g, 1.0 mole)
- p-toluenesulfonic acid monohydrate (1-2 g)
- Methylene chloride (150 mL)
- Anhydrous sodium sulfate
- Carborundum boiling chips

Apparatus:

- 250-mL round-bottomed flask
- Short path distilling head
- Condenser
- 250-mL receiving flask
- Vigreux column
- Heating source (e.g., heating mantle or infrared lamp)
- Vacuum source

Procedure:

- Reaction Setup: Place 100 g of the cyclopentenediol mixture and a few boiling chips into the 250-mL round-bottomed flask. Assemble the distillation apparatus with the receiving flask

cooled in an ice bath.^[2]

- Initiation: Heat the flask to 50–55 °C. Briefly open the flask to add 1–2 g of p-toluenesulfonic acid monohydrate. Immediately close the system and reduce the pressure to 10–15 mmHg. ^[2]
- Distillation: Continue heating carefully. A mixture of **2-cyclopentenone** and water will begin to distill with the head temperature rising from 45° to 60°. Gradually increase the flask temperature to maintain a steady distillation rate. The reaction is complete when about 10% of the original material remains in the flask. This process typically takes 30–60 minutes.^[2]
- Work-up: Dissolve the collected distillate in 150 mL of methylene chloride and dry the solution over anhydrous sodium sulfate.^[2]
- Purification: Carefully remove the methylene chloride by distillation through a Vigreux column. The residue is then purified by vacuum distillation. A forerun is collected, followed by the pure **2-cyclopentenone** at a boiling point of 151–154 °C (at atmospheric pressure), yielding 44–49 g (53–60%).^[2]

Reactivity and Applications in Drug Development

As an α,β -unsaturated ketone, **2-cyclopentenone** undergoes a variety of characteristic reactions, including nucleophilic conjugate addition (Michael reaction), the Baylis–Hillman reaction, and Diels-Alder reactions, where it acts as a potent dienophile.^[1] This reactivity is central to its utility in synthesizing complex molecular architectures.

The cyclopentenone moiety is a crucial pharmacophore in many biologically active molecules. Its presence is associated with a range of therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.^{[3][4][5]}

Role in Cancer Therapy

The cyclopentenone ring system is a key feature of cyclopentenone prostaglandins (cyPGs), which are known to inhibit cell growth and tumorigenicity.^{[3][11]} The electrophilic nature of the α,β -unsaturated carbonyl system allows it to react with nucleophilic residues in cellular macromolecules, such as cysteine residues in proteins. This can lead to the modulation of various signaling pathways critical for cancer cell survival and proliferation.^[12] For instance, **2-**

cyclopentenone itself has been shown to repress the expression of insulin-like growth factor-I (IGF-I) and induce the expression of the Waf1 gene, both of which are involved in cell cycle regulation.[11]

Signaling Pathway in Apoptosis Induction

Cyclopentenone-containing compounds, particularly derivatives like 15-deoxy- Δ (12,14)-prostaglandin J₂ (15d-PGJ₂), can induce apoptosis in cancer cells. This process is often mediated through the mitochondrial apoptosis pathway. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to a loss of the mitochondrial membrane potential ($\Delta\Psi_m$) and subsequent activation of the caspase cascade. This pathway appears to be independent of external death receptor signaling.[13]



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Caption: Mitochondrial apoptosis pathway induced by cyclopentenone prostaglandins.

Conclusion

2-Cyclopentenone is a molecule of significant interest in both synthetic organic chemistry and medicinal chemistry. Its well-defined reactivity and the prevalence of its structural motif in biologically active natural products make it an important target for synthesis and a valuable scaffold for the design of novel therapeutics. The information provided in this guide serves as a foundational resource for researchers and professionals engaged in the synthesis, study, and application of this versatile compound.

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